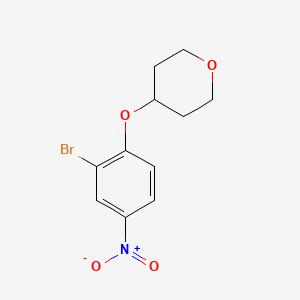

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Description

BenchChem offers high-quality 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-bromo-4-nitrophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c12-10-7-8(13(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKAVPMKTKFJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674790 | |

| Record name | 4-(2-Bromo-4-nitrophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-62-7 | |

| Record name | 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromo-4-nitrophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: A Versatile Building Block for Targeted Protein Degradation

Introduction

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the potential to address previously "undruggable" targets.[1] These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[3]

This technical guide provides an in-depth exploration of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran (CAS 1072944-62-7), a key building block in the synthesis of PROTACs and other protein degraders.[4] We will delve into its chemical properties, a robust and logical synthesis protocol, and its strategic application in the construction of versatile linkers for TPD. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Physicochemical Properties and Characterization

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a substituted aromatic ether incorporating a tetrahydropyran (THP) moiety. The presence of a bromine atom and a nitro group on the phenyl ring provides orthogonal synthetic handles for further chemical elaboration.

Table 1: Physicochemical Properties of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

| Property | Value | Source |

| CAS Number | 1072944-62-7 | [4] |

| Molecular Formula | C₁₁H₁₂BrNO₄ | [4] |

| Molecular Weight | 302.1 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | Inferred from related structures |

| Purity | Typically ≥96% | [4] |

| Storage | Room temperature, sealed in a dry environment | [4] |

| Classification | Protein Degrader Building Block | [4] |

Synthesis Protocol: A Scientifically Grounded Approach

The synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran can be efficiently achieved via a Williamson ether synthesis . This classic and reliable method involves the reaction of an alkoxide with an organohalide.[3] In this case, we propose the reaction between the sodium salt of 2-bromo-4-nitrophenol and 4-bromotetrahydropyran.

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

Detailed Step-by-Step Methodology

-

Preparation of the Alkoxide:

-

To a solution of 2-bromo-4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Causality: The strong base, NaH, deprotonates the phenolic hydroxyl group to form the corresponding sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, which is essential for the subsequent SN2 reaction. DMF is an excellent polar aprotic solvent for this reaction as it solvates the cation (Na⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.[5]

-

-

Ether Formation:

-

After stirring the mixture at 0 °C for 30 minutes, add a solution of 4-bromotetrahydropyran (1.2 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Causality: The nucleophilic phenoxide attacks the electrophilic carbon atom of 4-bromotetrahydropyran, displacing the bromide leaving group in a classic SN2 fashion. The use of a slight excess of the alkyl halide ensures complete consumption of the valuable phenoxide intermediate.

-

-

Work-up and Purification:

-

Upon completion (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

-

Self-Validation: The purity of the final product should be confirmed by NMR, LC-MS, and HPLC to ensure it meets the standards required for subsequent synthetic steps in a drug discovery program.

-

Application in the Synthesis of PROTAC Linkers: A Strategic Perspective

The true utility of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran lies in its capacity as a versatile precursor for PROTAC linkers. The bromo and nitro functionalities serve as orthogonal handles for the sequential attachment of a warhead (targeting the protein of interest) and an E3 ligase ligand.

Synthetic Strategy for Linker Elaboration

Caption: Divergent synthetic pathways from the core building block.

The strategic choice of which functionality to modify first depends on the overall synthetic plan and the chemical compatibility of the warhead and E3 ligase ligand.

-

Modification of the Bromo Group: The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl moieties, which can either be part of the final warhead or serve as a point for further linker extension.

-

Modification of the Nitro Group: The nitro group can be readily reduced to an amine under various conditions (e.g., using tin(II) chloride, iron powder, or catalytic hydrogenation). This resulting aniline is a versatile nucleophile that can be acylated to form amide bonds, a common and stable linkage in PROTACs. This amide bond can connect the aromatic ring to the E3 ligase ligand or another part of the linker.

The tetrahydropyran (THP) ether linkage provides several advantages. It is generally stable to a wide range of reaction conditions, and its non-planar, three-dimensional structure can be beneficial for disrupting protein-protein interactions and improving the overall DMPK (Drug Metabolism and Pharmacokinetics) properties of the final PROTAC molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is not widely available, its constituent functional groups suggest that it should be handled with care in a laboratory setting. Based on the safety profiles of related compounds such as 4-bromo-2-nitroaniline, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a strategically designed and highly valuable building block for the synthesis of PROTACs and other targeted protein degraders. Its key features—orthogonal synthetic handles and a stable, three-dimensional THP ether moiety—provide researchers with the flexibility to construct diverse and complex linker architectures. The robust synthesis protocol outlined in this guide, based on the well-established Williamson ether synthesis, offers a reliable route to access this important intermediate. As the field of targeted protein degradation continues to expand, the utility of such versatile building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- Baud, M. G. J., Lin, W., & Ciulli, A. (2016). The Ubi-Verse of PROTACs and PROTAC-Linkers. In Topics in Medicinal Chemistry (Vol. 22, pp. 1–30). Springer, Cham.

-

Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station International Edition. Retrieved from [Link]

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.

-

CP Lab Safety. (n.d.). 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, min 96%, 25 grams. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-nitroaniline.

- Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, S. G., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74956, Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22109, 2-Bromo-4-nitrophenol. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138–144.

Sources

An In-Depth Technical Guide to 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Structure, Synthesis, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, a key building block in the development of targeted protein degraders. The document delves into the molecule's structural features, outlines a detailed and validated synthetic protocol, provides a thorough analysis of its spectroscopic characterization, and discusses its strategic application in the design of Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction: The Emergence of Aryl Tetrahydropyranyl Ethers in Targeted Protein Degradation

The field of medicinal chemistry is continuously evolving, with a significant shift towards targeted therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy for the selective degradation of disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the spatial orientation of the target protein and the E3 ligase, thereby influencing the efficiency and selectivity of protein degradation.

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran has gained prominence as a versatile building block for the construction of PROTAC linkers.[4] Its structure incorporates several key features: a substituted aromatic ring amenable to further functionalization, a stable ether linkage, and a tetrahydropyran (THP) moiety that can impart favorable physicochemical properties such as improved solubility and metabolic stability. This guide provides an in-depth exploration of the synthesis, structural elucidation, and strategic application of this compound in the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is characterized by a 2-bromo-4-nitrophenyl group connected to a tetrahydro-2H-pyran ring via an ether linkage at the 4-position.

Caption: Chemical structure of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

Table 1: Physicochemical Properties of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

| Property | Value | Source |

| CAS Number | 1072944-62-7 | [4] |

| Molecular Formula | C₁₁H₁₂BrNO₄ | [4] |

| Molecular Weight | 302.12 g/mol | [4] |

| Appearance | Off-white to pale yellow solid | (Predicted) |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone, DMSO | (Predicted) |

| Storage | Room temperature | [4] |

Synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

The most logical and efficient synthetic route to 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is the Williamson ether synthesis .[5][6][7] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 2-bromo-4-nitrophenol acts as the nucleophile, attacking an electrophilic tetrahydropyran derivative with a suitable leaving group at the 4-position, such as 4-bromotetrahydropyran or a tosylate/mesylate derivative of tetrahydro-4H-pyran-4-ol.

Caption: Proposed synthetic pathway for 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

Synthesis of Precursor: 2-Bromo-4-nitrophenol

A reliable method for the synthesis of 2-bromo-4-nitrophenol involves the direct bromination of 4-nitrophenol.[8]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-nitrophenol (1.0 eq) in glacial acetic acid.

-

Bromination: To the stirred solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature. The reaction is exothermic and the addition should be controlled to maintain the temperature below 40 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-4-nitrophenol as a pale yellow solid.

Williamson Ether Synthesis of the Final Product

The following is a detailed, self-validating protocol for the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-nitrophenol (1.0 eq), 4-bromotetrahydropyran (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The disappearance of the starting phenol is a key indicator of reaction completion.

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, 1 M aqueous NaOH solution (to remove any unreacted phenol), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran as an off-white to pale yellow solid.

Structural Characterization

The structure of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran can be unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The proton ortho to the nitro group and meta to the bromine and ether linkage is expected to be the most deshielded.

-

Tetrahydropyran Protons: The protons of the tetrahydropyran ring will appear in the upfield region. The proton at the 4-position (methine proton) will be deshielded due to the adjacent oxygen atom of the ether linkage. The remaining methylene protons on the THP ring will exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: The aromatic region will display six signals for the six carbons of the benzene ring. The carbons attached to the bromine, nitro group, and the ether oxygen will have characteristic chemical shifts.

-

Tetrahydropyran Carbons: The spectrum will show signals for the five distinct carbons of the tetrahydropyran ring. The carbon at the 4-position, directly attached to the ether oxygen, will be the most deshielded among the THP carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic CH (ortho to NO₂) | 8.2 - 8.4 | ~125 |

| Aromatic CH (meta to NO₂) | 7.9 - 8.1 | ~120 |

| Aromatic CH (ortho to Br) | 7.0 - 7.2 | ~115 |

| C-O (Aromatic) | - | ~155 |

| C-Br (Aromatic) | - | ~110 |

| C-NO₂ (Aromatic) | - | ~145 |

| O-CH (THP) | 4.5 - 4.8 | 70 - 75 |

| O-CH₂ (THP) | 3.5 - 4.0 | 60 - 65 |

| CH₂ (THP) | 1.8 - 2.2 | 30 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric stretch | 1510 - 1550 |

| Nitro (NO₂) | Symmetric stretch | 1330 - 1370 |

| Aryl-O-Alkyl Ether | C-O stretch (asymmetric) | 1230 - 1270 |

| Aryl-O-Alkyl Ether | C-O stretch (symmetric) | 1020 - 1075 |

| C-Br | Stretch | 550 - 650 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound by providing a highly accurate mass measurement. The mass spectrum would also show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Application in PROTAC Design and Development

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran serves as a valuable building block for the synthesis of PROTAC linkers. The molecule can be strategically incorporated into the linker to connect the target protein ligand and the E3 ligase ligand.

Caption: General structure of a PROTAC incorporating the linker building block.

The 2-bromo-4-nitrophenyl moiety offers several handles for further chemical modification. The nitro group can be reduced to an amine, which can then be acylated or alkylated to attach to either the target protein ligand or the E3 ligase ligand. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, providing another point of attachment. This versatility allows for the systematic variation of the linker length and composition, which is crucial for optimizing the ternary complex formation and achieving potent and selective protein degradation.[2]

Conclusion

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a strategically designed chemical entity with significant potential in the field of targeted protein degradation. Its synthesis via the robust Williamson ether synthesis is straightforward and scalable. The well-defined spectroscopic signature of this molecule allows for unambiguous characterization. As a versatile building block, it provides medicinal chemists with a valuable tool to construct diverse PROTAC linkers, thereby facilitating the development of novel therapeutics for a wide range of diseases. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and application of this important compound in modern drug discovery.

References

-

Williamson Ether Synthesis. Available from: [Link]

- Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

- Google Patents. US 7,790,905 B2 - Pharmaceutical propylene glycol solvate compositions.

-

Williamson Ether Synthesis. Available from: [Link]

-

CP Lab Safety. 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, min 96%, 25 grams. Available from: [Link]

- Biftu T, et al. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorg Med Chem Lett. 2013;23(19):5361-6.

-

The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Available from: [Link]

-

Organic Syntheses. 2,6-dibromo-4-nitrophenol. Available from: [Link]

- T. A. D. Smith, A. D. G. Scott, and A. D. Pannifer. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312.

-

HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Biological activity of 4-Imino-3-substituted-2-thioxo-1,2,3,4-tetrahydrobenzo[g]pteridine 5,10-dioxide. Available from: [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available from: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- Zhang, H., et al. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). J Biol Chem. 2020;295(36):12682-12692.

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

-

YouTube. Williamson Ether Synthesis. Available from: [Link]

-

PubChem. 2-Bromo-4-chloro-6-nitrophenol. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0323138). Available from: [Link]

-

Google Patents. (12) United States Patent. Available from: [Link]

-

Tetrahedron. 5847-59-6 | 2-Bromo-4-nitrophenol. Available from: [Link]

- Cai, L., et al. Linker-free PROTACs efficiently induce the degradation of oncoproteins.

-

Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available from: [Link]

-

Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Biological activity of 4-Imino-3-substituted-2-thioxo-1,2,3,4-tetrahydrobenzo[g]pteridine 5,10-dioxide. Available from: [Link]

-

ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. calpaclab.com [calpaclab.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran molecular weight

An In-Depth Technical Guide to the Molecular Weight of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, a key building block in medicinal chemistry and drug discovery. Beyond simply stating the value, this document details the theoretical calculation from its molecular formula and outlines the rigorous, self-validating experimental protocols required for its empirical determination and verification. We delve into the principles and practical application of high-resolution mass spectrometry (HRMS) and elemental analysis (EA), explaining the causality behind procedural choices to ensure scientific integrity. This guide serves as an authoritative resource for researchers, offering field-proven insights into the characterization of this and similar small molecules, thereby ensuring the accuracy and reliability of foundational data in any research and development pipeline.

Introduction

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran (CAS Number: 1072944-62-7) is a substituted aromatic ether containing a tetrahydropyran (THP) moiety. The THP ring is a common structural motif in natural products and is frequently used in synthetic chemistry as a protecting group for alcohols.[1][2] The presence of a bromo- and nitro-substituted phenyl group makes this compound a versatile intermediate for further chemical modifications, particularly in the synthesis of novel pharmaceutical agents and protein degraders.[3]

Physicochemical Properties and Theoretical Molecular Weight

The identity of a molecule is defined by its constituent atoms. The theoretical molecular weight is the sum of the masses of each atom in the molecule, based on its specific molecular formula.[4]

The molecular formula for 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is C₁₁H₁₂BrNO₄ .[3]

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. For this calculation, we use the monoisotopic masses of the most common isotopes of each element.

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | Molecular Weight: | 302.12 g/mol |

Based on this calculation, the theoretical molecular weight is 302.12 g/mol . Commercial suppliers often list this value as 302.1.[3]

Key Compound Properties

| Property | Value | Source |

| CAS Number | 1072944-62-7 | [3][5] |

| Molecular Formula | C₁₁H₁₂BrNO₄ | [3] |

| Molecular Weight | 302.12 g/mol | [6] |

| Appearance | Varies (typically a solid) | N/A |

| Purity | ≥96% (typical) | [3] |

| Family | Protein Degrader Building Blocks | [3] |

Experimental Verification of Molecular Weight and Formula

While theoretical calculation provides an expected value, experimental verification is essential to confirm the identity and purity of a synthesized or procured sample. The two cornerstone techniques for this purpose are Mass Spectrometry and Elemental Analysis. When used in conjunction, they form a self-validating system.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For small molecules, this allows for the precise determination of the molecular weight.[9] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure mass with enough accuracy to help deduce the molecular formula.[10][11]

Standard MS might identify a molecular ion peak at m/z 302.1, which aligns with our target. However, other combinations of atoms could coincidentally have a similar nominal mass. HRMS measures the mass to several decimal places (e.g., 302.0004). This high precision allows us to distinguish our target's exact mass from other potential elemental compositions, providing a much higher degree of confidence in the molecular formula.[10]

-

Sample Preparation:

-

Accurately weigh ~1 mg of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. Causality: This ensures the sample is dilute enough to prevent detector saturation and promote efficient ionization.

-

-

Instrument Setup (Example: ESI-TOF MS):

-

Ionization Source: Electrospray Ionization (ESI). ESI is a "soft" ionization technique ideal for this molecule as it minimizes fragmentation, ensuring the molecular ion is observed.[11]

-

Mass Analyzer: Time-of-Flight (TOF). A TOF analyzer is chosen for its high resolution and mass accuracy.[9]

-

Ionization Mode: Positive and Negative modes should be tested. Given the structure, protonation ([M+H]⁺) in positive mode or formation of adducts like [M+Na]⁺ is likely.

-

Calibration: Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

-

Acquire data over a relevant mass range (e.g., m/z 100-500).

-

The instrument measures the time it takes for ions to travel to the detector, which is proportional to their m/z.[12]

-

-

Data Interpretation:

-

Identify the peak with the highest mass; this is typically the molecular ion peak.[12]

-

Look for the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should show two peaks of nearly equal intensity separated by ~2 m/z units (e.g., at m/z 302.0 and 304.0). This is a definitive signature for a monobrominated compound.

-

Compare the exact measured mass of the monoisotopic peak (containing ⁷⁹Br) with the calculated exact mass of C₁₁H₁₂⁷⁹BrNO₄. A match within 5 ppm confirms the elemental composition.

-

Elemental Analysis (EA)

Elemental analysis determines the mass percentage of each element (typically Carbon, Hydrogen, and Nitrogen) in a compound.[13] This technique provides the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[7]

Elemental analysis provides data (elemental ratios) that is completely independent of mass spectrometry (molecular mass). If the empirical formula derived from EA is consistent with the molecular formula confirmed by HRMS, it provides powerful, cross-validated evidence of the compound's identity and purity.[14]

-

Sample Preparation:

-

Accurately weigh 2-3 mg of the pure, dried sample into a tin capsule. Causality: The sample must be free of solvent and moisture, as these contain carbon and hydrogen and will lead to inaccurate results.

-

-

Instrumental Analysis:

-

The sample is combusted at a high temperature (~1000 °C) in a stream of pure oxygen.

-

This process converts all carbon to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas.

-

The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

-

-

Calculation and Interpretation:

-

The instrument software calculates the percentage of C, H, and N in the original sample.

-

Derive the Empirical Formula:

-

Assume a 100 g sample, so the percentages convert directly to grams.[14]

-

Convert the mass of each element to moles by dividing by its atomic weight.

-

Divide each mole value by the smallest mole value obtained to find the simplest ratio.

-

If necessary, multiply the ratios by an integer to obtain whole numbers.[15]

-

-

Confirm the Molecular Formula:

-

Calculate the mass of the empirical formula.

-

Divide the molecular weight (from MS) by the empirical formula mass. The result should be a whole number (n).[16]

-

Multiply the subscripts in the empirical formula by 'n' to get the molecular formula. For 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, the empirical and molecular formulas are the same, so 'n' will be 1.

-

-

Integrated Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the definitive determination of the molecular weight and formula of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

Caption: Workflow for molecular weight and formula confirmation.

Conclusion

The molecular weight of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is theoretically calculated to be 302.12 g/mol based on its molecular formula, C₁₁H₁₂BrNO₄. This fundamental parameter, however, demands rigorous experimental verification in any scientific setting. A synergistic approach utilizing high-resolution mass spectrometry and elemental analysis provides an unassailable confirmation of both the molecular weight and the elemental composition. This dual-validation workflow ensures the identity and purity of the compound, establishing a foundation of trust and accuracy for its application in research, drug discovery, and development.

References

-

Impact Analytical. "Molecular Weight Determination."

-

CP Lab Safety. "4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, min 96%, 25 grams."

-

Broad Institute. "What is Mass Spectrometry?"

-

MtoZ Biolabs. "Mass Spectrometry for Molecular Weight: Common Methods and Applications."

-

Scribd. "Determination of Molecular Weight by Mass Spectros."

-

Michigan State University Department of Chemistry. "Mass Spectrometry."

-

MtoZ Biolabs. "What Are the Analytical Methods for Molecular Weight Determination."

-

University of Wisconsin-Madison. "Stoichiometry: Elemental Analysis."

-

Netradeep. "Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization."

-

Preprints.org. "Modern Analytical Technique for Characterization Organic Compounds."

-

Polymer Science Learning Center. "Determination of Molecular Weight."

-

Creative Proteomics. "Relative and Accurate Molecular Weight Determination Methods."

-

ChemCollective. "Determining the Empirical Formula from an Elemental Analysis."

-

BLDpharm. "4-(4-Bromo-3-nitrophenoxy)tetrahydro-2H-pyran."

-

StudySmarter. "Elemental Analysis: Methods & Examples."

-

Angelo State University. "Percent Composition."

-

Chemistry LibreTexts. "Determining Molecular Formulas."

-

Guidechem. "2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN."

-

BLDpharm. "4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran."

-

BOC Sciences. "CAS 1072944-62-7 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran."

-

Wikipedia. "Pyran."

-

National Institutes of Health. "Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG)."

-

Organic Chemistry Portal. "Tetrahydropyran synthesis."

-

ResearchGate. "Proposed mechanism for the synthesis of pyrans 4."

-

PubChem. "2-(4-Bromophenoxy)tetrahydro-2H-pyran."

-

ChemicalBook. "Tetrahydro-4H-pyran-4-one: properties and applications."

Sources

- 1. Pyran - Wikipedia [en.wikipedia.org]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. 1072944-62-7|4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran|BLD Pharm [bldpharm.com]

- 6. 2629193-72-0|4-(4-Bromo-3-nitrophenoxy)tetrahydro-2H-pyran|BLD Pharm [bldpharm.com]

- 7. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 9. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 10. scribd.com [scribd.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 14. percent_composition [westfield.ma.edu]

- 15. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran. This compound has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique bifunctional nature, combining a reactive aromatic handle with a protected hydroxyl surrogate, makes it a versatile intermediate for the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs). This document will delve into the structural features, reactivity, and practical considerations for the effective utilization of this compound in a research and development setting.

Introduction

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a synthetic organic compound that has gained significant interest as a key intermediate in drug discovery. Its molecular structure incorporates two critical functionalities: a 2-bromo-4-nitrophenoxy group and a tetrahydropyran (THP) ether. The former serves as a reactive scaffold amenable to various coupling reactions, while the latter acts as a protecting group for a hydroxyl functionality. This strategic combination allows for sequential chemical transformations, making it an ideal component in multi-step synthetic pathways. The primary application of this compound lies in its role as a "Protein Degrader Building Block," highlighting its utility in the design and synthesis of PROTACs and other novel therapeutic agents.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is essential for its handling, storage, and application in chemical synthesis.

Identification and Structure

-

Chemical Name: 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

-

CAS Number: 1072944-62-7[1]

-

Molecular Formula: C₁₁H₁₂BrNO₄[1]

-

Molecular Weight: 302.1 g/mol [1]

Table 1: Key Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 1072944-62-7 | [1] |

| Molecular Formula | C₁₁H₁₂BrNO₄ | [1] |

| Molecular Weight | 302.1 g/mol | [1] |

| Purity | Typically ≥96% | [1] |

| Storage | Room temperature | [1] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromo-4-nitrophenoxy group, likely in the downfield region (δ 7.0-8.5 ppm). The protons of the tetrahydropyran ring would appear in the upfield region (δ 1.5-4.0 ppm), with the proton at the anomeric center (C-O-Ar) being the most deshielded of the aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those bearing the nitro and bromo groups being significantly influenced. The carbons of the tetrahydropyran ring would resonate in the aliphatic region.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong absorptions corresponding to the nitro group (NO₂) stretching (around 1520 and 1340 cm⁻¹), C-O-C stretching of the ether linkages, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the bromine atom. Fragmentation would likely involve cleavage of the ether bond and loss of the nitro group.

Synthesis and Purification

A plausible synthetic route to 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran involves the Williamson ether synthesis.

Synthetic Pathway

Caption: Proposed synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

Experimental Protocol (General Procedure)

-

To a solution of 2-bromo-4-nitrophenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), add a base such as sodium hydride or potassium carbonate at room temperature.

-

Stir the mixture for a short period to allow for the formation of the phenoxide salt.

-

Add a solution of a suitable leaving group derivative of tetrahydro-2H-pyran-4-ol (e.g., 4-bromotetrahydropyran or 4-tosyloxytetrahydropyran) to the reaction mixture.

-

Heat the reaction mixture to facilitate the nucleophilic substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

Chemical Reactivity and Stability

The reactivity of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is dictated by its two primary functional moieties.

The 2-Bromo-4-nitrophenyl Group: A Handle for Nucleophilic Aromatic Substitution

The aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the para position and the bromo group in the ortho position relative to the ether linkage. The bromine atom serves as a good leaving group. This reactivity is crucial for its application as a building block, allowing for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols, at the C-Br position. This reaction is fundamental in the construction of PROTACs, where this moiety can be coupled to a linker or an E3 ligase-binding ligand.

Caption: Nucleophilic Aromatic Substitution at the 2-position.

The rate and success of the SNAr reaction are influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the reaction.

The Tetrahydropyranyl (THP) Ether: A Protective Group

The tetrahydropyran group functions as a protecting group for the 4-hydroxyl group of the tetrahydropyran ring. THP ethers are known for their stability under a wide range of conditions, including strongly basic, organometallic, and reducing environments. However, they are readily cleaved under acidic conditions to reveal the free hydroxyl group. This differential stability is a key feature in synthetic design, allowing for the selective deprotection of the hydroxyl group when required.

Caption: Exemplary workflow for incorporating the title compound into a PROTAC.

Safety and Handling

While a specific safety data sheet (SDS) for 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the functional groups present, this compound should be considered as potentially harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

In case of exposure, it is crucial to seek immediate medical attention.

Conclusion

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is a strategically designed chemical entity that offers significant advantages in the synthesis of complex molecules for drug discovery. Its well-defined reactive sites and the orthogonal stability of its functional groups provide chemists with a powerful tool for building molecular diversity. As the field of targeted protein degradation continues to expand, the demand for versatile and reliable building blocks like 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran is expected to grow, solidifying its importance in the development of next-generation therapeutics.

References

[1]CP Lab Safety. 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, min 96%, 25 grams. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, a key building block in medicinal chemistry and drug discovery. The core of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters that influence reaction outcomes. Furthermore, safety considerations and data interpretation are addressed to ensure a thorough understanding for researchers and professionals in the field. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Significance

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran and its derivatives are of significant interest in the pharmaceutical industry, often serving as intermediates in the synthesis of complex biologically active molecules.[1] The tetrahydro-2H-pyran moiety is a common scaffold in many natural products and approved drugs, valued for its favorable pharmacokinetic properties. The substituted nitrophenyl group, on the other hand, provides a reactive handle for further chemical modifications, making this compound a versatile precursor for library synthesis and lead optimization in drug development programs.

The synthesis described in this guide utilizes the Williamson ether synthesis, a classic and reliable method for preparing ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the formation of an ether bond between 2-bromo-4-nitrophenol and 4-hydroxytetrahydro-2H-pyran.[2][4] Understanding the nuances of this reaction is crucial for achieving high yields and purity of the desired product.

Reaction Mechanism and Rationale

The synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis.[2][4]

The key steps are as follows:

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 2-bromo-4-nitrophenol to form a more nucleophilic phenoxide ion. The electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic proton, facilitating this step.[4]

-

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon atom of a protected 4-hydroxytetrahydro-2H-pyran, typically one with a good leaving group like a tosylate or a halide. In this specific synthesis, the reaction is between the phenoxide and tetrahydro-4-hydroxy-2H-pyran.

-

Displacement: The nucleophilic attack leads to the displacement of the leaving group, forming the desired ether linkage and a salt byproduct.

The choice of reagents and reaction conditions is critical for the success of this synthesis. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically employed to solvate the cation of the base and enhance the nucleophilicity of the phenoxide. The reaction temperature is also a key parameter that can influence the reaction rate and the formation of potential side products.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-4-nitrophenol | 218.01 | 5.00 g | 0.0229 mol |

| Tetrahydro-2H-pyran-4-ol | 102.13 | 2.58 g | 0.0253 mol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.78 g | 0.0346 mol |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

| Ethyl Acetate | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Reaction Workflow

Caption: Workflow for the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-nitrophenol (5.00 g, 0.0229 mol), tetrahydro-2H-pyran-4-ol (2.58 g, 0.0253 mol), and potassium carbonate (4.78 g, 0.0346 mol).

-

Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Stir the mixture at 80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-bromo-4-nitrophenol) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran.

-

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[5]

-

2-Bromo-4-nitrophenol: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

N,N-Dimethylformamide (DMF): DMF is a suspected carcinogen and can be absorbed through the skin. Handle with extreme care and avoid inhalation of vapors.

-

Potassium Carbonate: This is a mild irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[5][6][8]

Characterization and Data

The final product, 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, should be characterized to confirm its identity and purity.

Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

The synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran via the Williamson ether synthesis is a reliable and efficient method for producing this valuable chemical intermediate. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can consistently obtain high yields of the pure product. This guide provides a solid foundation for the successful synthesis and handling of this compound, empowering scientists in their drug discovery and development endeavors.

References

-

MSDS of 2-Bromo-4-fluoro-5-nitrophenol. (2008, November 26). Capot Chemical Co., Ltd. Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023). Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

-

4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, min 96%, 25 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. francis-press.com [francis-press.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-Bromo-4-nitrophenol - Safety Data Sheet [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, a key building block in medicinal chemistry and drug discovery, particularly noted for its use in the development of protein degraders[1]. We will dissect the core starting materials, 2-bromo-4-nitrophenol and tetrahydro-2H-pyran-4-ol, detailing their synthesis and critical properties. The central focus will be on the Williamson ether synthesis, the cornerstone reaction for coupling these precursors. This document offers field-proven insights, detailed experimental protocols, and mechanistic explanations to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Overview

The target molecule, 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran, is an aryl alkyl ether. A logical retrosynthetic disconnection across the ether linkage reveals the two primary synthons: an electrophilic pyran component and a nucleophilic phenoxide component. This strategy points directly to the Williamson ether synthesis, a robust and widely used method for forming ethers[2][3]. The reaction involves the SN2 displacement of a leaving group on the pyran ring by the phenoxide derived from 2-bromo-4-nitrophenol[4][5].

Caption: Retrosynthetic analysis of the target molecule.

Starting Material I: 2-Bromo-4-nitrophenol

2-Bromo-4-nitrophenol serves as the nucleophilic precursor after deprotonation. Its synthesis and properties are well-documented.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5847-59-6 | [6] |

| Molecular Formula | C₆H₄BrNO₃ | [6] |

| Molecular Weight | 218.01 g/mol | [6] |

| Melting Point | 112 °C | |

| Appearance | Yellow crystalline solid | - |

Synthesis Protocol: Electrophilic Bromination of 4-Nitrophenol

The most direct route to 2-bromo-4-nitrophenol is the electrophilic aromatic substitution of 4-nitrophenol. The strongly activating and ortho-, para-directing hydroxyl group, combined with the deactivating meta-directing nitro group, ensures high regioselectivity for bromination at the position ortho to the hydroxyl group.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of phenol)[7].

-

Bromine Addition: Under a nitrogen atmosphere, slowly add liquid bromine (1.1 to 1.5 equivalents) to the solution at room temperature[7][8]. Causality: Glacial acetic acid serves as a polar protic solvent that can solvate the ions formed during the reaction. A slight excess of bromine ensures complete consumption of the starting material.

-

Reaction: Stir the mixture at room temperature for 24 hours[7]. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Remove the solvent and excess bromine under reduced pressure (rotary evaporation)[7].

-

The crude residue can be treated with a cold aqueous solution of sodium bisulfite to quench any remaining bromine.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as dichloromethane or an ethanol/water mixture, to yield the pure 2-bromo-4-nitrophenol product[7].

Starting Material II: Tetrahydro-2H-pyran-4-ol

Tetrahydro-2H-pyran-4-ol is the electrophilic precursor. It is a stable, commercially available cyclic alcohol.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2081-44-9 | [9] |

| Molecular Formula | C₅H₁₀O₂ | [9] |

| Molecular Weight | 102.13 g/mol | - |

| Appearance | Colorless to pale yellow liquid | [9] |

| Solubility | Miscible with water and common organic solvents | [9] |

Synthesis Protocol: Reduction of Tetrahydropyran-4-one

A common laboratory preparation involves the reduction of the corresponding ketone, tetrahydropyran-4-one.

Experimental Protocol:

-

Setup: In a flask, dissolve tetrahydropyran-4-one (1 equivalent) in a suitable alcohol solvent like methanol or ethanol at 0 °C (ice bath).

-

Reduction: Add sodium borohydride (NaBH₄) (approx. 1 equivalent) portion-wise to the stirred solution. Causality: NaBH₄ is a mild and selective reducing agent for ketones and aldehydes. Adding it in portions helps to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the full consumption of the starting ketone.

-

Work-up:

-

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

-

Remove the bulk of the organic solvent via rotary evaporation.

-

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tetrahydro-2H-pyran-4-ol[9].

Core Synthesis: Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism, where the deprotonated 2-bromo-4-nitrophenol acts as a potent nucleophile, attacking an electrophilic carbon on the tetrahydro-2H-pyran ring[4][10]. For this to occur, the hydroxyl group of tetrahydro-2H-pyran-4-ol must first be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), or directly displaced under Mitsunobu conditions. The protocol below describes a typical base-mediated Williamson synthesis.

Mechanistic Workflow

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. byjus.com [byjus.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Bromo-4-nitrophenol | 5847-59-6 | FB15724 | Biosynth [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to Bromo-Nitro Aromatic Compounds in Medicinal Chemistry

Introduction

Bromo-nitro aromatic compounds represent a pivotal class of scaffolds in the landscape of medicinal chemistry and drug development.[1][2] The unique interplay between the bromo and nitro functionalities imparts distinct electronic properties and reactivity, making them versatile intermediates and pharmacophores.[3][4] The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the bromine atom serves as a valuable handle for a myriad of synthetic transformations.[3][5] This guide provides a comprehensive exploration of the synthesis, reactivity, and medicinal applications of bromo-nitro aromatic compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Chemistry: Synthesis and Reactivity

A deep understanding of the synthesis and reactivity of bromo-nitro aromatic compounds is fundamental to their effective utilization in medicinal chemistry. The strategic introduction of bromo and nitro groups onto an aromatic ring, and their subsequent transformations, allows for the construction of complex molecular architectures with desired pharmacological activities.

Synthesis of Bromo-Nitro Aromatic Compounds

The synthesis of bromo-nitro aromatic compounds primarily relies on electrophilic aromatic substitution reactions. The order and conditions of bromination and nitration are critical in determining the final substitution pattern.

Electrophilic Nitration of Bromobenzene

The nitration of bromobenzene is a classic example of an electrophilic aromatic substitution where the bromine atom, being an ortho-, para-director, guides the incoming nitronium ion (NO₂⁺) to these positions.[6] However, bromine is also a deactivating group, making the reaction slower than the nitration of benzene itself.[6]

A typical laboratory-scale synthesis involves the slow addition of bromobenzene to a cooled mixture of concentrated nitric and sulfuric acids.[6] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.[6]

Experimental Protocol: Synthesis of 1-Bromo-4-nitrobenzene [6]

-

Preparation of the Nitrating Mixture: In a fume hood, carefully add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid in a 50-mL Erlenmeyer flask. Swirl to mix and cool the mixture to room temperature in an ice-water bath.

-

Addition of Bromobenzene: Slowly add 3.0 mL of bromobenzene in 0.5 mL portions to the nitrating mixture over a 5-minute period, ensuring the temperature does not rise excessively to prevent dinitration.[6] Swirl the flask regularly during the addition.

-

Reaction Completion: After the addition is complete, warm the reaction mixture in a water bath at 50-60°C for 15 minutes, continuing to swirl the flask.[6]

-

Isolation of the Product: Pour the reaction mixture over crushed ice and water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from 95% ethanol to obtain pure 1-bromo-4-nitrobenzene. The less soluble para-isomer will crystallize out, while the ortho-isomer remains in the ethanol.[6]

Electrophilic Bromination of Nitrobenzene

Conversely, the bromination of nitrobenzene results in the meta-substituted product, 1-bromo-3-nitrobenzene.[5][7] The nitro group is a strong deactivating and meta-directing group.[5] This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder, which generates the electrophilic bromonium ion (Br⁺).[5]

Experimental Protocol: Synthesis of 1-Bromo-3-nitrobenzene [7][8]

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved hydrogen bromide gas.

-

Reaction Mixture: Place nitrobenzene in the flask and add iron powder as a catalyst.

-

Addition of Bromine: Heat the mixture to 135–145°C in an oil bath.[7][8] Slowly add bromine from the dropping funnel.

-

Reaction Completion: After the addition, continue stirring and heating for another hour.[7][8]

-

Work-up and Purification: Cool the reaction mixture and pour it into water. To remove excess bromine, add a saturated solution of sodium bisulfite.[8] Extract the product with an organic solvent like diethyl ether. Wash the organic layer with dilute sodium hydroxide solution and then with water. Dry the organic layer over an anhydrous drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure or recrystallization.[8]

Reactivity of Bromo-Nitro Aromatic Compounds

The bromo and nitro groups on the aromatic ring dictate its reactivity in subsequent transformations, which is a cornerstone of their utility in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA r).[9] This is particularly pronounced when the nitro group is ortho or para to the bromine atom, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[9] Consequently, p-bromonitrobenzene is more reactive towards nucleophiles than m-bromonitrobenzene.[9] This reactivity allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to build molecular complexity.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a key functional group in many active pharmaceutical ingredients (APIs).[3] This transformation opens up a vast array of chemical modifications, including amide bond formation, sulfonylation, and diazotization followed by Sandmeyer reactions. Common reducing agents include metals like tin, iron, or zinc in acidic media, as well as catalytic hydrogenation.

Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[3][7] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures and other elaborate molecular frameworks commonly found in drug molecules.

Medicinal Chemistry Applications

The unique structural and electronic features of bromo-nitro aromatic compounds have led to their widespread application in the development of various therapeutic agents.

Anticancer Agents

Several studies have highlighted the potential of bromo-nitro aromatic compounds as anticancer agents.[10][11] The mechanism of action is often attributed to their alkylating properties, where the bromo-nitro aromatic scaffold can react with nucleophilic sites in biological macromolecules like DNA and proteins, leading to cell death.[10][11] For instance, certain nitroaromatic compounds with a good leaving group, such as bromide at the benzylic position, have shown significant antitumor effects in vivo.[10][11] Furthermore, the nitro group can be bioreduced under hypoxic conditions, which are prevalent in solid tumors, to generate cytotoxic species that selectively target cancer cells.

Antimicrobial Agents

Bromo-nitro aromatic compounds have also demonstrated significant antimicrobial activity against a range of pathogens.[12][13][14] The proposed mechanism of action for some of these compounds, such as 5-bromo-5-nitro-1,3-dioxane (bronidox), involves the oxidation of essential protein thiols.[12][13] This leads to the inhibition of enzyme activity and subsequent disruption of microbial growth.[12][13] The nitro group is often crucial for this activity, as its reduction can generate reactive intermediates that are toxic to microorganisms.[14][15] For example, the antibacterial activity of some nitro derivatives involves the in vivo reduction of the nitro moiety, leading to the release of toxic intermediates like nitroso and superoxide species that can damage DNA.[14]

Enzyme Inhibitors

The electron-deficient nature of the bromo-nitro aromatic ring makes it an attractive scaffold for designing enzyme inhibitors.[4] These compounds can interact with nucleophilic residues in the active site of enzymes, leading to their inhibition.[4] For example, some nitrotriazole derivatives have shown potent antifungal activity by inhibiting 14α-demethylase, an essential enzyme in fungal ergosterol biosynthesis, through electrostatic interactions between the nitro group and the iron in the enzyme's heme group.[4]

Data Summary

| Compound Class | Therapeutic Area | Proposed Mechanism of Action | Key Structural Features |

| Benzylic Bromo-Nitro Aromatics | Anticancer | Alkylation of biomolecules | Good leaving group (bromide) at the benzylic position |

| 5-Bromo-5-nitro-1,3-dioxane | Antimicrobial | Oxidation of essential protein thiols | Bromo and nitro groups on a dioxane ring |

| Halogenated Nitrochromenes | Antibacterial | DNA damage via reduced nitro species | Halogen and nitro substitutions on a chromene scaffold |

| Nitrotriazole Derivatives | Antifungal | Inhibition of 14α-demethylase | Nitrotriazole core |

Conclusion

Bromo-nitro aromatic compounds are a versatile and valuable class of molecules in medicinal chemistry. Their synthesis is well-established, and their reactivity can be precisely controlled to generate a diverse array of complex structures. The unique electronic properties conferred by the bromo and nitro groups have been successfully exploited in the design of potent anticancer, antimicrobial, and enzyme-inhibiting agents. As our understanding of disease mechanisms deepens, the rational design and synthesis of novel bromo-nitro aromatic compounds will undoubtedly continue to be a fruitful area of research in the quest for new and effective therapeutics.

References

-

Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]

-

Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Pharmaffiliates. [Link]

-

Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. [Link]

-

Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. [Link]

-

Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). ResearchGate. [Link]

-

m-BROMONITROBENZENE. Organic Syntheses. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

(PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. nbinno.com [nbinno.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

The Tetrahydropyran Ring: A Privileged Scaffold in Natural Products and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract